7-Hydroxychlorpromazine

Neuropharmacology Dopaminergic neurons Antipsychotic activity

Select 7-Hydroxychlorpromazine (7-OH-CPZ) for your analytical or in vivo studies—not chlorpromazine or its sulfoxide metabolite. 7-OH-CPZ retains antipsychotic activity, reverses amphetamine-induced dopaminergic inhibition, and elevates prolactin, unlike inactive CPZSO and 8-OH-CPZ. Essential for accurate LC-MS/MS quantitation and D2 pathway research. Procure the exact 7-hydroxy isomer to ensure reproducible, valid results.

Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
CAS No. 2095-62-7
Cat. No. B195717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxychlorpromazine
CAS2095-62-7
Synonyms7-hydroxychlorpromazine
7-hydroxychlorpromazine monohydrochloride
Molecular FormulaC17H19ClN2OS
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3
InChIKeyHICFFJZGXWEIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxychlorpromazine (CAS 2095-62-7): Active Chlorpromazine Metabolite for Neuropharmacology and Analytical Reference


7-Hydroxychlorpromazine (CAS 2095-62-7) is a pharmacologically active, hydroxylated metabolite of the first-generation phenothiazine antipsychotic chlorpromazine [1]. With a molecular formula of C₁₇H₁₉ClN₂OS and a molecular mass of 334.86 g/mol, this compound is produced in vivo via hepatic cytochrome P450-mediated oxidation [1]. It serves as a critical analytical reference standard for LC-MS/MS and HPLC workflows in clinical toxicology, therapeutic drug monitoring, and pharmacokinetic studies .

Why Chlorpromazine and Its Metabolites Are Not Interchangeable: The Critical Distinctions of 7-Hydroxychlorpromazine


Chlorpromazine (CPZ) is extensively metabolized into a complex array of compounds, including 7-hydroxychlorpromazine (7-OH-CPZ), chlorpromazine sulfoxide (CPZSO), N-monodesmethylchlorpromazine, and various other hydroxylated derivatives [1]. These metabolites exhibit profoundly different pharmacological profiles. For instance, while 7-OH-CPZ retains antipsychotic-like activity and effectively reverses amphetamine-induced neuronal depression, CPZSO is 50–100 times less potent in this regard [2]. Similarly, 7-OH-CPZ significantly elevates plasma prolactin levels, whereas 8-hydroxychlorpromazine, 7,8-dihydroxychlorpromazine, and CPZSO have no effect [3]. Therefore, substituting 7-OH-CPZ with chlorpromazine or another metabolite in research or analytical workflows would yield invalid results. The specific quantitative evidence below underscores the necessity of procuring the precise 7-hydroxy isomer for reliable scientific outcomes.

Quantitative Evidence Guide: Differentiating 7-Hydroxychlorpromazine from Closely Related Analogs


Functional Reversal of Amphetamine-Induced Dopaminergic Inhibition

In a head-to-head study using single-unit recordings of rat ventral tegmental area (A10) dopaminergic neurons, 7-hydroxychlorpromazine (7-OH-CPZ) and chlorpromazine (CPZ) demonstrated comparable potency in reversing amphetamine-induced neuronal depression [1]. This contrasts starkly with chlorpromazine sulfoxide (CPZSO), which is 50–100 times less potent in the same assay [1]. This functional distinction provides a strong basis for predicting antipsychotic efficacy and is directly relevant for studies on dopaminergic signaling and schizophrenia models.

Neuropharmacology Dopaminergic neurons Antipsychotic activity

In Vivo Elevation of Plasma Prolactin Levels in Rats

A comparative in vivo study assessed the capacity of chlorpromazine (CPZ) and six of its metabolites to increase plasma prolactin levels in male rats [1]. Intramuscular administration of 7-hydroxychlorpromazine produced increases in plasma prolactin that were equivalent to those produced by chlorpromazine [1]. In sharp contrast, 8-hydroxychlorpromazine, 7,8-dihydroxychlorpromazine, 7-methoxychlorpromazine, and chlorpromazine sulfoxide had no effect on plasma prolactin, even at a five-fold higher dose (25 mg/kg) [1]. This functional response is a direct correlate of in vivo dopamine D2 receptor blockade.

Endocrinology Dopamine receptor antagonism In vivo pharmacology

Comparative Effect on Striatal Homovanillic Acid (HVA) Levels in Isolated Perfused Rat Brain

In a comparative study using the isolated perfused rat brain, both 7-hydroxychlorpromazine (7-OH-CPZ) and chlorpromazine (CPZ) significantly increased striatal levels of the dopamine metabolite homovanillic acid (HVA), a marker of increased dopamine turnover [1]. However, chlorpromazine appeared to be more active, indicating a quantitative difference in their effects on dopamine metabolism [1]. Other tested metabolites, including 8-hydroxychlorpromazine, 3,7-dihydroxychlorpromazine, and chlorpromazine sulfoxide, produced no clear effects [1].

Neurochemistry Dopamine turnover Ex vivo models

In Vitro Reversal of Apomorphine-Induced Inhibition of Tyrosine Hydroxylase

The effects of chlorpromazine (CPZ) and its metabolites on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase (TH) activity were investigated [1]. Both 7-hydroxychlorpromazine (7-OH-CPZ) and nor1-chlorpromazine, like CPZ itself, reversed this inhibition [1]. In contrast, the sulfoxide derivatives nor1-chlorpromazine sulfoxide and nor2-chlorpromazine sulfoxide were completely inactive [1]. Furthermore, 6-hydroxychlorpromazine also reversed the inhibition but was less potent than 7-OH-CPZ or CPZ [1].

Enzymology Dopamine synthesis Presynaptic regulation

Comparative Brain Penetration and Tissue Accumulation Kinetics

The time course of physiological disposition and tissue accumulation of ³H-labeled 7-hydroxychlorpromazine (7-OH-CPZ) and 8-hydroxychlorpromazine (8-OH-CPZ) was examined in rats [1]. The study found that 8-OH-CPZ decays at a slower rate and shows a greater degree of accumulation in tissues upon repeated dosing than does 7-OH-CPZ [1]. Critically, 7-OH-CPZ enters the brain to a greater extent than the 8-hydroxy isomer [1]. Both compounds distribute uniformly within the brain [1].

Pharmacokinetics Tissue distribution Blood-brain barrier

Best-Fit Research and Industrial Applications for 7-Hydroxychlorpromazine (CAS 2095-62-7)


Preclinical Studies of Antipsychotic Mechanisms and Dopaminergic Signaling

7-Hydroxychlorpromazine is the optimal choice for in vivo and ex vivo studies investigating the neurochemical basis of antipsychotic action. Its demonstrated ability to reverse amphetamine-induced inhibition of A10 dopaminergic neurons [1] and to elevate plasma prolactin [2] makes it a potent tool for probing dopamine D2 receptor-mediated pathways. These properties distinguish it from inactive metabolites like chlorpromazine sulfoxide and 8-hydroxychlorpromazine [1][2].

Analytical Reference Standard for LC-MS/MS Method Development and Validation

As a primary metabolite of chlorpromazine, 7-Hydroxychlorpromazine is an essential analytical reference standard for developing and validating quantitative LC-MS/MS methods [3]. Its use is critical for therapeutic drug monitoring (TDM), clinical toxicology, and pharmacokinetic studies to ensure accurate quantitation and to differentiate it from co-eluting isomers and other metabolites .

In Vitro Studies of Dopamine Synthesis Regulation and Presynaptic Autoreceptor Function

Researchers investigating the regulation of tyrosine hydroxylase (TH) activity and presynaptic dopamine autoreceptor function should select 7-Hydroxychlorpromazine for its specific activity in reversing apomorphine-induced TH inhibition [4]. Its consistent activity in this presynaptic model distinguishes it from sulfoxide derivatives, which are inactive [4], providing a more targeted tool for this specific mechanistic inquiry.

Pharmacokinetic and Drug Metabolism Studies of Phenothiazines

7-Hydroxychlorpromazine is indispensable for comprehensive studies of chlorpromazine metabolism. Its distinct pharmacokinetic profile, including greater brain penetration compared to the 8-hydroxy isomer [5], makes it a key analyte for assessing metabolic fate, tissue distribution, and the contribution of active metabolites to the overall pharmacological effect of chlorpromazine treatment [3].

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